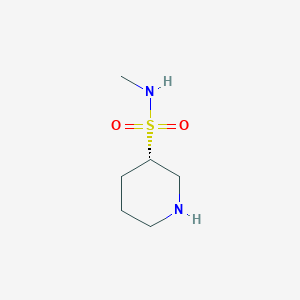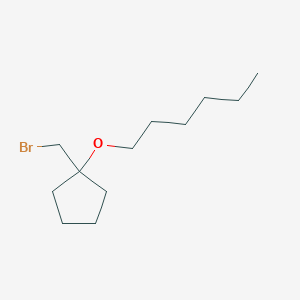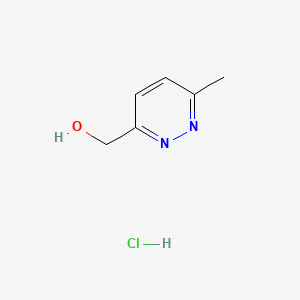
(6-Methylpyridazin-3-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methylpyridazin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H8N2O·HCl It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyridazin-3-yl)methanol hydrochloride typically involves the reduction of ethyl 6-methylpyridazine-3-carboxylate. The process begins with the preparation of ethyl 6-methylpyridazine-3-carboxylate, which is then reduced using sodium borohydride in a mixture of methanol and tetrahydrofuran at 0°C . The resulting (6-Methylpyridazin-3-yl)methanol is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reduction and acidification techniques as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methylpyridazin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The methyl group and the hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: 6-Methylpyridazin-3-carboxylic acid.
Reduction: 6-Methylpyridazin-3-ylmethane.
Substitution: Various substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Methylpyridazin-3-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (6-Methylpyridazin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Methylpyridin-3-yl)methanol: A similar compound with a pyridine ring instead of a pyridazine ring.
(6-Chloropyridin-3-yl)methanol: A derivative with a chlorine substituent instead of a methyl group.
Uniqueness
(6-Methylpyridazin-3-yl)methanol hydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Eigenschaften
Molekularformel |
C6H9ClN2O |
|---|---|
Molekulargewicht |
160.60 g/mol |
IUPAC-Name |
(6-methylpyridazin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C6H8N2O.ClH/c1-5-2-3-6(4-9)8-7-5;/h2-3,9H,4H2,1H3;1H |
InChI-Schlüssel |
LOTBYGDAZIEKJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(C=C1)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



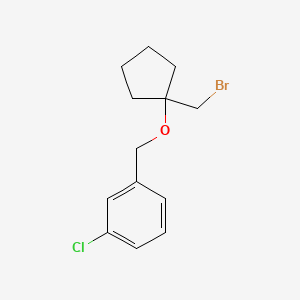
![1-{[1,1'-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride](/img/structure/B13488074.png)
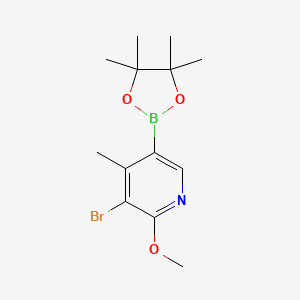
![8-Azaspiro[4.5]decane-1-carbaldehyde](/img/structure/B13488087.png)
![3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13488088.png)
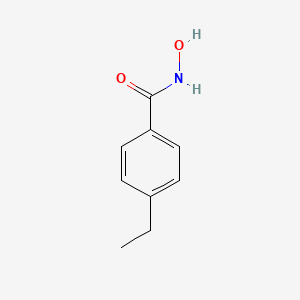
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13488100.png)
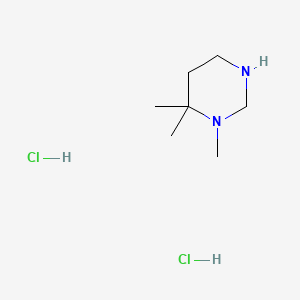
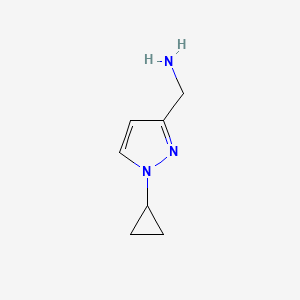
![ethyl 2-[(1E)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate](/img/structure/B13488122.png)
![(3AS,7aR)-1-isopropyloctahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13488145.png)
